tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate
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Overview
Description
tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate: is a chemical compound with the molecular formula C14H24N4O2 and a molecular weight of 280.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate . The use of 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of protective groups for amines, which can be installed and removed under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Substitution reactions can occur with electrophiles such as acyl chlorides or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalyst.
Substitution: Acyl chlorides, aldehydes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology: In biological research, this compound is used to study the effects of Boc-protected amino groups on various biological processes. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate involves the protection of amino groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable towards most nucleophiles and bases, making it an ideal protective group for amines . The compound exerts its effects by forming stable intermediates that can be selectively deprotected under specific conditions .
Comparison with Similar Compounds
- tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate is unique due to its specific structural properties and the stability of its Boc-protected amino groups. This stability allows for selective deprotection and further functionalization, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C14H24N4O2 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-tert-butylcarbamate |
InChI |
InChI=1S/C14H24N4O2/c1-9-16-10(15)8-11(17-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17) |
InChI Key |
TXZCCZAJZWMJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N |
Origin of Product |
United States |
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